塔弗鲁普斯特酸

描述

- By increasing the outflow of aqueous fluid from the eyes, tafluprost acid effectively reduces intraocular pressure .

Tafluprost acid: is a used topically as eye drops. It plays a crucial role in controlling the progression of and managing either alone or in combination with other medications.

科学研究应用

- Tafluprost acid finds applications in several fields:

Ophthalmology: As an effective treatment for glaucoma and ocular hypertension.

Medicine: Research explores its potential in other areas, such as inflammation modulation and wound healing.

Chemistry: Scientists study its reactivity and interactions with other molecules.

Industry: It has implications for pharmaceuticals and drug development.

作用机制

Target of Action

Tafluprost acid is a prostanoid selective FP receptor agonist . The primary targets of Tafluprost acid are the FP receptors . These receptors play a crucial role in the regulation of intraocular pressure (IOP) by controlling the outflow of aqueous humor .

Mode of Action

Tafluprost acid interacts with its targets, the FP receptors, by acting as a selective agonist . This interaction results in an increase in the outflow of aqueous humor . Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow .

Biochemical Pathways

The activation of the FP receptors by Tafluprost acid leads to an increase in the outflow of aqueous humor via the uveoscleral pathway . This is the primary biochemical pathway affected by Tafluprost acid. The downstream effect of this pathway activation is a reduction in intraocular pressure (IOP), which is beneficial in conditions like open-angle glaucoma or ocular hypertension .

Pharmacokinetics

Tafluprost is an ester prodrug which is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite, Tafluprost acid . Tafluprost acid is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid . These ADME properties impact the bioavailability of Tafluprost acid, ensuring its effective delivery to the target receptors.

Result of Action

The molecular effect of Tafluprost acid’s action is the activation of the FP receptors, leading to increased outflow of aqueous humor . On a cellular level, this results in a reduction of intraocular pressure (IOP) . This reduction in IOP is the primary therapeutic effect sought in the treatment of conditions like open-angle glaucoma and ocular hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tafluprost acid. For instance, the age of the patient can be a significant factor, as age is an important risk factor for glaucoma . .

生化分析

Biochemical Properties

Tafluprost acid is a prostanoid selective FP receptor agonist . It interacts with the fluoroprostaglandin (FP) receptor, showing an affinity approximately 12 times higher than that of the carboxylic acid of latanoprost .

Cellular Effects

Tafluprost acid plays a significant role in reducing intraocular pressure (IOP) by increasing the outflow of aqueous humor . This effect influences cell function by altering the fluid dynamics within the ocular cells .

Molecular Mechanism

The molecular mechanism of Tafluprost acid involves its selective agonistic action on the prostaglandin F receptor . This interaction leads to an increase in the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure .

Temporal Effects in Laboratory Settings

In a study conducted in China, Tafluprost showed a sustained and significant effect in reducing intraocular pressure over a period of three months . The study also reported tolerable adverse events, indicating the stability and long-term effectiveness of Tafluprost .

Metabolic Pathways

Tafluprost is an ester prodrug that is rapidly hydrolyzed by corneal esterases to form Tafluprost acid . Tafluprost acid is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid .

Transport and Distribution

Tafluprost, being a lipophilic ester, easily penetrates the cornea and is then activated to the carboxylic acid, Tafluprost acid . This indicates that Tafluprost acid is distributed within the cells and tissues of the eye following the topical application of Tafluprost.

准备方法

- Tafluprost is a prodrug , and its active form is tafluprost acid. The synthetic route involves the activation of tafluprost to its acid form via ester hydrolysis .

- Industrial production methods typically follow a series of chemical transformations to obtain the desired compound.

化学反应分析

- Tafluprost acid undergoes various reactions, including oxidation , reduction , and substitution .

- Common reagents and conditions used in these reactions are specific to the synthetic pathway employed.

- Major products formed from these reactions include different intermediates and derivatives of tafluprost acid.

相似化合物的比较

- Tafluprost acid shares its mechanism of action with other PGF2α analogues, such as latanoprost and travoprost .

- Its uniqueness lies in its specific chemical structure and pharmacological properties.

属性

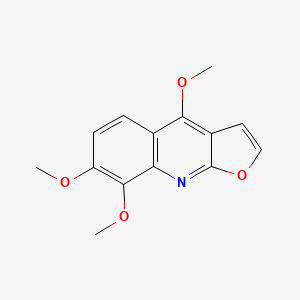

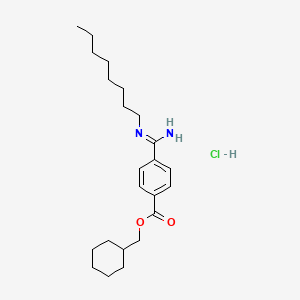

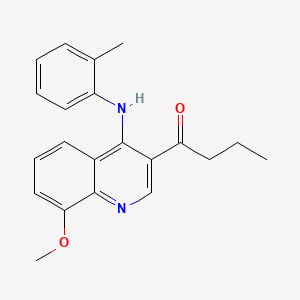

IUPAC Name |

7-[2-(3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQXRQVVYTYYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694020 | |

| Record name | 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209860-88-8 | |

| Record name | 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone](/img/structure/B1681808.png)